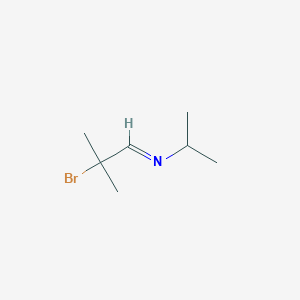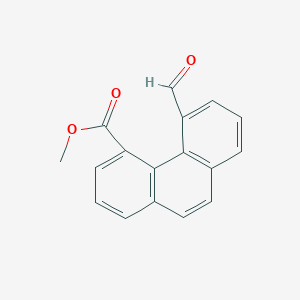
3-Methyl-2-(methylimino)benzoxazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(methylimino)benzoxazoline is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylimino)benzoxazoline typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with methyl isocyanate under acidic conditions to form the desired benzoxazoline ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts such as samarium triflate can improve reaction rates and yields. Additionally, green chemistry approaches, such as using aqueous media and recyclable catalysts, are being explored to make the production process more environmentally friendly .
化学反应分析
Types of Reactions
3-Methyl-2-(methylimino)benzoxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzoxazoline derivatives.
科学研究应用
3-Methyl-2-(methylimino)benzoxazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of optical brighteners and dyes.
作用机制
The mechanism of action of 3-Methyl-2-(methylimino)benzoxazoline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the organism being studied .
相似化合物的比较
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacks the methylimino group.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the ring structure.
Uniqueness
3-Methyl-2-(methylimino)benzoxazoline is unique due to the presence of the methylimino group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its biological activity and make it a valuable compound for various applications .
属性
CAS 编号 |
34544-12-2 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC 名称 |
N,3-dimethyl-1,3-benzoxazol-2-imine |
InChI |
InChI=1S/C9H10N2O/c1-10-9-11(2)7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 |
InChI 键 |
KGLXZENKLRRZJM-UHFFFAOYSA-N |
规范 SMILES |
CN=C1N(C2=CC=CC=C2O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


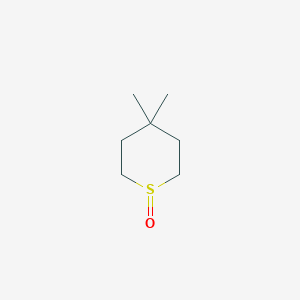

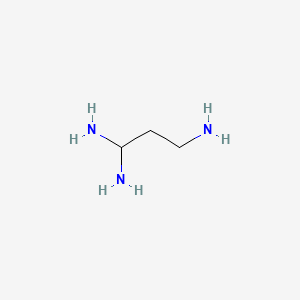


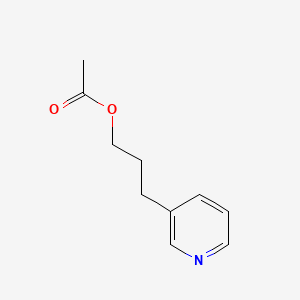
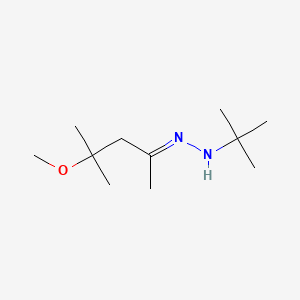
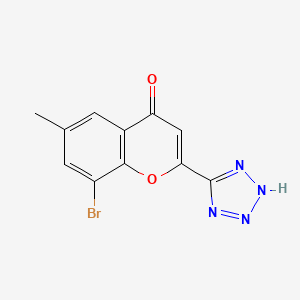
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
